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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-methylbenzene

Cat. No.: B1286887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and reactivity of 1-Bromo-2-iodo-4-methylbenzene (CAS No. 858841-53-9), a

versatile halogenated aromatic compound. This key intermediate is valuable in the synthesis of

complex organic molecules for the pharmaceutical, agrochemical, and fine chemical industries.

[1] Its unique substitution pattern offers distinct advantages in regioselective cross-coupling

reactions, making it a strategic component in modern synthetic chemistry.

Molecular Structure and Properties
1-Bromo-2-iodo-4-methylbenzene, also known as 4-Bromo-3-iodotoluene, possesses a

molecular formula of C₇H₆BrI and a molecular weight of 296.93 g/mol . The structure features a

toluene backbone substituted with a bromine atom at position 1, an iodine atom at position 2,

and a methyl group at position 4.

Molecular Diagram:

Caption: Molecular structure of 1-Bromo-2-iodo-4-methylbenzene.

Physicochemical Properties:
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Property Value Reference

CAS Number 858841-53-9 [1]

Molecular Formula C₇H₆BrI [1]

Molecular Weight 296.93 g/mol [1]

Appearance Red Liquid [1]

Boiling Point 271.5 °C [1]

Purity ≥ 97% (GC) [1]

Spectroscopic Data
Due to the limited availability of experimentally derived spectra for 1-Bromo-2-iodo-4-
methylbenzene, the following data is based on closely related isomers and predictive models.

Researchers should verify the identity of the compound using their own analytical data.

Infrared (IR) Spectroscopy:

An experimental FTIR spectrum is available for the synonym 4-Bromo-3-iodotoluene. Key

absorptions are expected in the aromatic C-H stretching region (3100-3000 cm⁻¹), the methyl

C-H stretching region (2950-2850 cm⁻¹), and the fingerprint region, which will contain

characteristic C-C stretching and C-H bending vibrations, as well as absorptions indicative of

the C-Br and C-I bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR data for the closely related isomer, 2-Bromo-1-iodo-4-

methylbenzene, suggest the following peak assignments. The actual spectra of 1-Bromo-2-
iodo-4-methylbenzene will differ but should show a similar pattern of three distinct aromatic

proton signals and one singlet for the methyl group.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~7.65 Doublet 1H Aromatic H

~7.35 Doublet of Doublets 1H Aromatic H

~6.95 Doublet 1H Aromatic H

~2.40 Singlet 3H -CH₃

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven

carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity

and position of the halogen substituents.

Mass Spectrometry (MS):

The mass spectrum of 1-Bromo-2-iodo-4-methylbenzene is expected to show a molecular ion

peak [M]⁺ corresponding to its molecular weight. Due to the isotopic distribution of bromine

(⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity will be observed.

Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group.

Experimental Protocols
Synthesis:

A specific, experimentally validated protocol for the synthesis of 1-Bromo-2-iodo-4-
methylbenzene is not readily available in the surveyed literature. However, a plausible

synthetic route can be adapted from the established synthesis of the related isomer, 3-bromo-

4-iodotoluene, via a Sandmeyer reaction. This would involve the diazotization of an appropriate

aniline precursor, followed by reaction with an iodide salt.

Proposed Synthetic Workflow:
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2-Amino-4-bromotoluene Diazotization
(NaNO₂, HCl, 0-5 °C) Diazonium Salt Intermediate Sandmeyer Reaction

(KI) 1-Bromo-2-iodo-4-methylbenzene Purification
(Extraction, Chromatography) Pure Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Bromo-2-iodo-4-methylbenzene.

General Protocol for Spectroscopic Analysis:

NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum.

IR Spectroscopy (ATR): Place a small drop of the liquid sample directly onto the ATR crystal

and acquire the spectrum.

Mass Spectrometry (EI): Introduce the sample into the mass spectrometer via a direct

insertion probe or through a gas chromatograph for GC-MS analysis.

Applications in Drug Development
1-Bromo-2-iodo-4-methylbenzene is a valuable building block in pharmaceutical synthesis

due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is more

susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the

carbon-bromine bond. This allows for regioselective and sequential functionalization, a

powerful strategy for building complex molecular architectures found in many therapeutic

agents.

Regioselective Cross-Coupling Reactions:

The differential reactivity enables a stepwise approach to synthesis. For instance, a Suzuki or

Sonogashira coupling can be performed selectively at the more reactive iodo-position, leaving

the bromo-position available for a subsequent, different cross-coupling reaction.
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Logical Relationship of Reactivity:

1-Bromo-2-iodo-4-methylbenzene Reaction at C-I bond
(e.g., Suzuki, Sonogashira) Brominated Intermediate Reaction at C-Br bond

(e.g., Suzuki, Buchwald-Hartwig) Disubstituted Product

Click to download full resolution via product page

Caption: Sequential reactivity of 1-Bromo-2-iodo-4-methylbenzene.

While specific examples of 1-Bromo-2-iodo-4-methylbenzene in the synthesis of named

drugs are not prevalent in the public domain, its structural motifs are relevant to the synthesis

of various classes of bioactive molecules, including kinase inhibitors and G-protein coupled

receptor (GPCR) modulators, where substituted aromatic cores are common. The ability to

introduce diverse substituents in a controlled manner makes this compound a valuable tool for

generating compound libraries for drug discovery screening.

Disclaimer: The information provided in this technical guide is intended for research and

development purposes only. All chemical handling and reactions should be performed by

trained professionals in a controlled laboratory environment with appropriate safety

precautions. The spectroscopic data presented is largely predictive and should be confirmed by

experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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